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Compound of Interest |

Compound Name: Nitazoxanide Impurity 2
CAS No.: 952686-58-7
Cat. No.: B3174290
. J

Subject: Nitazoxanide Impurity 2 (The "Dimer" Ester) CAS Registry Number: 952686-58-7
Chemical Name: 2-[[(5-Nitro-2-thiazolyl)amino]carbonyl]phenyl 2-(acetyloxy)benzoate[1]

Executive Summary & ldentity

In the synthesis of Nitazoxanide (NTZ), impurity profiling is critical due to the lability of the
amide and ester bonds in the thiazolide structure. While pharmacopeial monographs (USP/EP)
typically designate the metabolite Tizoxanide and the starting material 2-Amino-5-nitrothiazole
as Related Compounds A and B, Impurity 2 (CAS 952686-58-7) represents a complex,
process-specific dimeric ester impurity.

This impurity arises not from simple degradation, but from a competing acylation pathway
during the final condensation step or through the interaction of the active metabolite with
unreacted starting material. Its presence indicates a lack of stoichiometric control or improper
activation of the salicylic acid precursor.

Chemical Profile: Impurity 2
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Parameter Specification
Common Name Nitazoxanide Impurity 2 (Dimer Impurity)
CAS Number 952686-58-7

Molecular Formula

Molecular Weight 427.39 g/mol

o Ester linkage between Tizoxanide and
Structural Characteristic o ]
Acetylsalicylic Acid

Solubility Low (Lipophilic); Soluble in DMSO, DMF

. ] ~1.5 - 1.8 (relative to Nitazoxanide due to higher
Retention Time (RRT) lipophilicity)
ipophilicity

Origin and Formation Pathway[2]
The Mechanistic Root

The formation of Impurity 2 is a classic example of O-acylation competition in the synthesis of
amide-ester drugs. Nitazoxanide is synthesized by coupling 2-amino-5-nitrothiazole (ANT) with
O-acetylsalicylic acid (Aspirin) or its acid chloride derivative.

The Pathway:

e Primary Reaction: The amine group of ANT attacks the activated carbonyl of the
acetylsalicylic acid to form the amide bond (Nitazoxanide).

o Side Reaction (Precursor): If Nitazoxanide hydrolyzes in situ (due to moisture or excess
base), it loses its acetyl group, exposing a phenolic hydroxyl group, forming Tizoxanide.

» Impurity Formation: This exposed phenolic hydroxyl is nucleophilic. If excess activated
acetylsalicylic acid (e.g., acetylsalicyloyl chloride) is present, it reacts with the phenol of
Tizoxanide to form an ester linkage.

Essentially, Impurity 2 is the ester of Tizoxanide and Acetylsalicylic Acid.
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Pathway Visualization

The following diagram illustrates the competitive pathways leading to the target drug versus

Impurity 2.
2-Amino-5-nitrothiazole Amide Coupling
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Click to download full resolution via product page

Caption: Mechanistic pathway showing the divergence from the primary synthesis route
(Green) to the formation of Impurity 2 (Red) via the Tizoxanide intermediate.[2]

Critical Process Parameters (CPPs)

To prevent the formation of Impurity 2, the following parameters must be strictly controlled. This
analysis links experimental conditions to the chemical mechanism described above.
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Parameter

Risk Factor

Mechanistic Explanation

Stoichiometry

Excess Acetylsalicylic Acid
(>1.1 eq)

Excess acylating agent is
available to react with any
generated Tizoxanide phenol,
driving the equilibrium toward

the dimer (Impurity 2).

Moisture Content

High (>0.5%)

Water promotes the hydrolysis
of the nascent Nitazoxanide
into Tizoxanide. Once
Tizoxanide forms in the
presence of activated acid,
Impurity 2 formation is

inevitable.

Base Strength

Strong Bases (e.g., TEA,
NaOH)

Strong bases catalyze the
deacetylation of Nitazoxanide.
A milder base (e.g., Pyridine or
N-methylmorpholine) is
preferred to neutralize HCI

without attacking the ester.

Temperature

>50°C

Elevated temperatures
increase the kinetic rate of the
side-reaction (esterification of
the phenol) faster than the

primary amide coupling.

Analytical Strategy: Detection & Quantification

Impurity 2 is significantly more lipophilic than Nitazoxanide due to the additional aromatic ring

and lack of free polar groups. Therefore, it elutes after the main peak in Reverse Phase HPLC.

Validated HPLC Protocol

Note: This method is self-validating via resolution checks between NTZ and Impurity 2.

e Column: C18 End-capped (e.g., Inertsil ODS-3V),
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mm, 5 pm.

» Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

» Mobile Phase B: Acetonitrile (ACN).[3]

o Gradient Program:

[¢]

0-5 min: 40% B (Isocratic)

[e]

5-20 min: 40%

80% B (Linear Ramp)

o

20-25 min: 80% B (Wash to elute Impurity 2)

[¢]

25-30 min: 40% B (Re-equilibration)
» Flow Rate: 1.0 mL/min.
e Detection: UV at 240 nm (Isobestic point for thiazole ring).
o Expected Retention:
o Nitazoxanide: ~12-14 min.
o Impurity 2: ~22-24 min (RRT ~1.7).

Experimental Protocol: Synthesis of Impurity 2
(Reference Standard)

To accurately quantify this impurity, researchers often need to synthesize the standard, as it is
not always commercially available off-the-shelf.

Objective: Intentionally force the acylation of Tizoxanide.
Reagents:

o Tizoxanide (Desacetylnitazoxanide): 1.0 eq (2.65 Q)
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o Acetylsalicyloyl Chloride: 1.2 eq (2.40 g)
e Triethylamine (TEA): 1.5 eq
e Dichloromethane (DCM): 50 mL (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve Tizoxanide in anhydrous DCM under a nitrogen atmosphere.

o Activation: Add Triethylamine dropwise at 0°C. The solution may turn yellow/orange due to
phenoxide formation.

e Coupling: Slowly add Acetylsalicyloyl Chloride dissolved in 10 mL DCM over 20 minutes,
maintaining temperature

e Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by
TLC (System: Hexane:Ethyl Acetate 6:4). The starting material (Tizoxanide, lower Rf) should
disappear; a new high-Rf spot (Impurity 2) will appear.

o Work-up: Quench with cold water. Wash the organic layer with 5%

(to remove unreacted acid) and then brine.

 Purification: Dry over

, concentrate, and recrystallize from Ethanol/Hexane.

» Validation: Confirm structure via Mass Spectrometry (
) and H-NMR (Look for the additional aromatic protons of the second salicylate ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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